

Spectroscopic Data for 2-Phenyl-2-Butene: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 2-Phenyl-2-butene

CAS No.: 2082-61-3

Cat. No.: B3421063

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the (E) and (Z) isomers of **2-phenyl-2-butene**, a valuable intermediate in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both stereoisomers, presented in a clear and comparative format. Furthermore, detailed experimental protocols for acquiring this data are provided, along with a visual workflow for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data for (E)- and (Z)-**2-phenyl-2-butene** are summarized in the tables below. This information is crucial for the identification, characterization, and purity assessment of these compounds in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and

coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for **2-Phenyl-2-butene** Isomers

Proton Assignment	(Z)-2-Phenyl-2-butene (cis)	(E)-2-Phenyl-2-butene (trans)
Phenyl (C ₆ H ₅)	~7.2 ppm (multiplet)	~7.3 ppm (multiplet)
Vinylic CH	5.37 ppm (quartet, J = 6.8 Hz)	5.58 ppm (quartet, J = 6.8 Hz)
Allylic CH ₃	1.54 ppm (doublet, J = 6.8 Hz)	1.58 ppm (doublet, J = 6.8 Hz)
Vinylic CH ₃	2.05 ppm (singlet)	1.85 ppm (singlet)

Table 2: ¹³C NMR Spectroscopic Data for **2-Phenyl-2-butene** Isomers

Carbon Assignment	(Z)-2-Phenyl-2-butene (cis)	(E)-2-Phenyl-2-butene (trans)
Phenyl (C-ipso)	~143 ppm	~143 ppm
Phenyl (C-ortho, meta, para)	~128-126 ppm	~128-126 ppm
Vinylic C-phenyl	~135 ppm	~135 ppm
Vinylic C-ethyl	~125 ppm	~125 ppm
Allylic CH ₃	~12 ppm	~17 ppm
Vinylic CH ₃	~21 ppm	~16 ppm

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The data is presented in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Bands for **2-Phenyl-2-butene** Isomers

Vibrational Mode	(Z)-2-Phenyl-2-butene (cis)	(E)-2-Phenyl-2-butene (trans)
Aromatic C-H stretch	~3100-3000 cm ⁻¹	~3100-3000 cm ⁻¹
Alkyl C-H stretch	~2975-2860 cm ⁻¹	~2975-2860 cm ⁻¹
C=C stretch (alkene)	~1640-1680 cm ⁻¹	~1660-1670 cm ⁻¹
C=C stretch (aromatic)	~1600, ~1495 cm ⁻¹	~1600, ~1495 cm ⁻¹
C-H out-of-plane bend (alkene)	~730-665 cm ⁻¹	~980-960 cm ⁻¹
C-H out-of-plane bend (aromatic)	~760, ~700 cm ⁻¹	~760, ~700 cm ⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data is presented as mass-to-charge ratios (m/z).

Table 4: Mass Spectrometry Data for **2-Phenyl-2-butene** Isomers

Assignment	(Z)-2-Phenyl-2-butene (cis)	(E)-2-Phenyl-2-butene (trans)
Molecular Ion [M] ⁺	132	132
Base Peak	117	117
Major Fragments	91	91

The fragmentation pattern for both isomers is expected to be very similar due to the formation of a common stable benzylic cation upon loss of a methyl group (m/z 117), which is the base peak. The fragment at m/z 91 corresponds to the tropylium ion, a common fragment for alkylbenzenes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the **2-phenyl-2-butene** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of the liquid **2-phenyl-2-butene** sample directly onto the center of the ATR crystal.
- If using a pressure arm, lower it to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

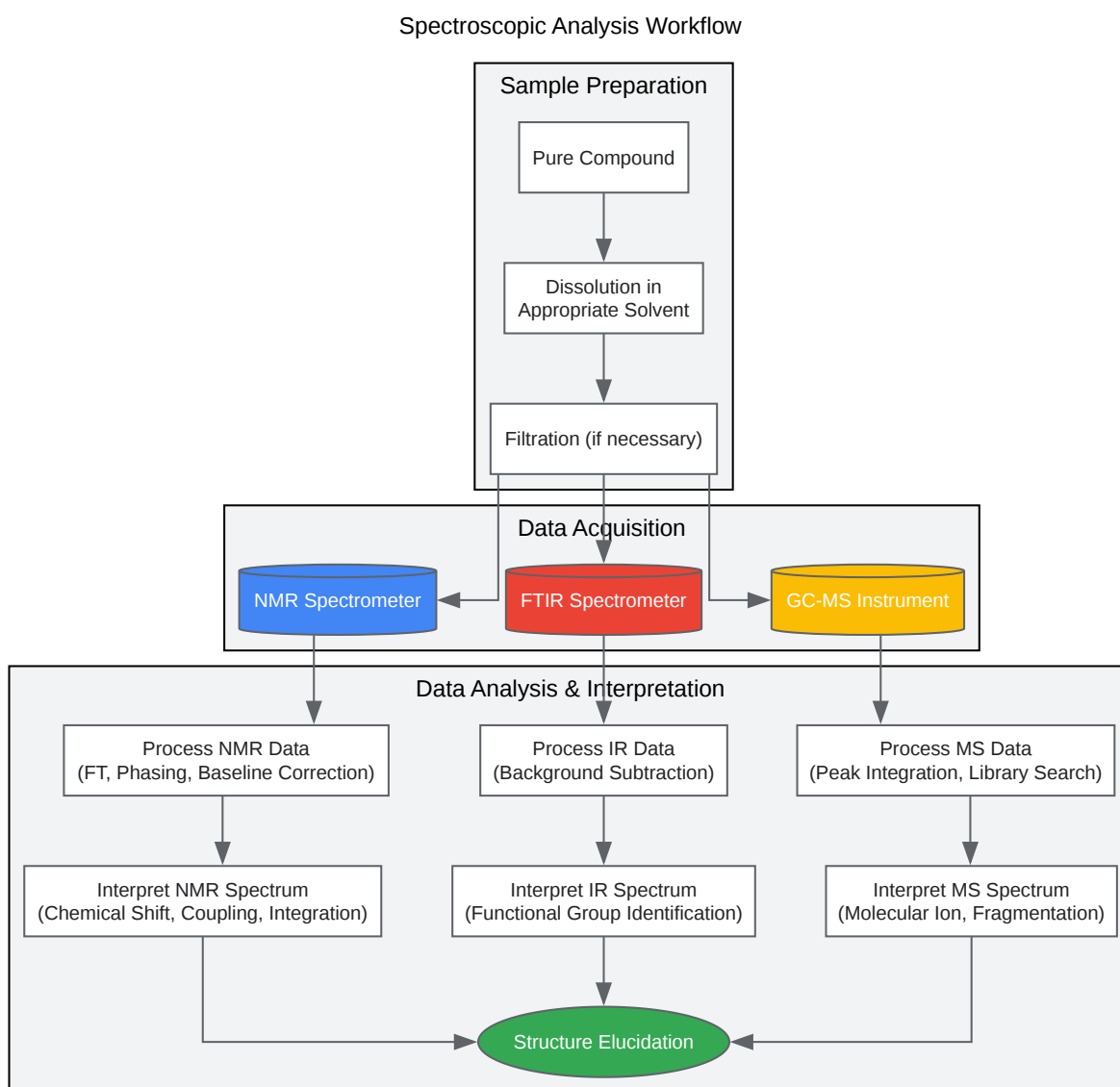
- Prepare a dilute solution of the **2-phenyl-2-butene** sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Transfer the solution to a 2 mL autosampler vial and cap it.

Data Acquisition:

- Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
- The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program would start at a lower temperature and ramp up to a higher temperature to ensure good separation.
- As the separated components elute from the column, they enter the mass spectrometer.
- In the ion source, the molecules are ionized, typically by electron impact (EI).
- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
- The output is a mass spectrum for each eluting component.

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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